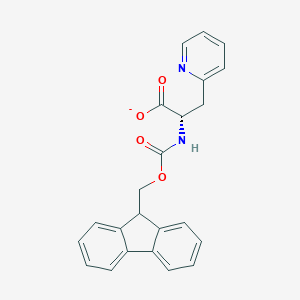![molecular formula C7H8N2OS B068813 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone CAS No. 161402-83-1](/img/structure/B68813.png)
1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone, also known as DIET, is a heterocyclic compound that has gained attention in scientific research due to its potential pharmaceutical applications. DIET is a five-membered ring that contains both nitrogen and sulfur atoms, making it a thiazole derivative.
作用機序
The mechanism of action of 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone is not fully understood, but several studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
生化学的および生理学的効果
1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone inhibits the growth of cancer cells and induces apoptosis. 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone can reduce tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone in lab experiments is its potential as a pharmaceutical agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
For research on 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic use. In addition, research on the synthesis of 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone and its derivatives may lead to the development of new pharmaceutical agents. Finally, studies on the use of 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone in combination with other drugs or therapies may lead to improved treatment options for cancer and other diseases.
合成法
1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone can be synthesized through a multistep process involving the reaction of 2-aminothiazole with various reagents. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride to form 2-chloroacetylthiazole. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazinylthiazole. Finally, 2-hydrazinylthiazole is reacted with acetic anhydride to form 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone.
科学的研究の応用
1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has been studied for its potential pharmaceutical applications, particularly in the treatment of cancer and other diseases. Several studies have shown that 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone exhibits anticancer activity by inducing apoptosis in cancer cells. In addition, 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
161402-83-1 |
|---|---|
製品名 |
1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone |
分子式 |
C7H8N2OS |
分子量 |
168.22 g/mol |
IUPAC名 |
1-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanone |
InChI |
InChI=1S/C7H8N2OS/c1-5(10)6-4-9-2-3-11-7(9)8-6/h4H,2-3H2,1H3 |
InChIキー |
FWVPAEXGJNZJGF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN2CCSC2=N1 |
正規SMILES |
CC(=O)C1=CN2CCSC2=N1 |
同義語 |
Ethanone, 1-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)











